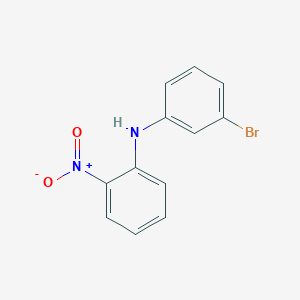

N-(3-bromophenyl)-2-nitroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-bromophenyl)-2-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN2O2/c13-9-4-3-5-10(8-9)14-11-6-1-2-7-12(11)15(16)17/h1-8,14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZKMLILHEXPYAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=CC(=CC=C2)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for N 3 Bromophenyl 2 Nitroaniline

Conventional Synthetic Routes: Exploration and Optimization

Conventional methods for synthesizing diarylamines like N-(3-bromophenyl)-2-nitroaniline have traditionally relied on nucleophilic aromatic substitution and, more recently, on transition-metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a primary and direct pathway for the synthesis of this compound. wikipedia.orgscience.gov This reaction mechanism involves the attack of a nucleophile on an aromatic ring that is activated by electron-withdrawing groups. wikipedia.orgnih.gov

In a typical SNAr approach for this synthesis, 3-bromoaniline (B18343) acts as the nucleophile, and a 1-halo-2-nitrobenzene (e.g., 1-fluoro-2-nitrobenzene (B31998) or 1-chloro-2-nitrobenzene) serves as the electrophilic substrate. The nitro group (NO₂) in the ortho position to the halogen leaving group is crucial; it powerfully activates the ring towards nucleophilic attack by stabilizing the negative charge in the intermediate Meisenheimer complex. nih.govlibretexts.org The reaction is generally facilitated by a base to deprotonate the aniline (B41778), thereby increasing its nucleophilicity.

The choice of leaving group on the nitroaromatic ring significantly impacts reactivity, with fluoride (B91410) being the most effective, followed by chloride. Optimization of this route involves screening different bases, solvents, and reaction temperatures to maximize yield and minimize side reactions.

Table 1: Typical Reaction Parameters for SNAr Synthesis

| Parameter | Options | General Observations |

|---|---|---|

| Nucleophile | 3-bromoaniline | Standard reactant. |

| Electrophile | 1-fluoro-2-nitrobenzene, 1-chloro-2-nitrobenzene | Fluoro- derivative is more reactive. |

| Base | K₂CO₃, NaH, Et₃N, DBU | Stronger, non-nucleophilic bases are often preferred. |

| Solvent | DMF, DMSO, NMP, Acetonitrile | Aprotic polar solvents are typically used to solvate the cation and facilitate the reaction. |

| Temperature | 80 - 150 °C | Elevated temperatures are often required to drive the reaction to completion. |

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile alternative for the formation of the C-N bond in diarylamines. This method allows for the coupling of an amine with an aryl halide or triflate and is known for its broad substrate scope and functional group tolerance.

To synthesize this compound via this route, two primary combinations of reactants are possible:

3-bromoaniline coupled with 1-halo-2-nitrobenzene .

2-nitroaniline (B44862) coupled with 1,3-dibromobenzene (B47543) or 1-bromo-3-iodobenzene .

The reaction requires a palladium catalyst, typically a source of Pd(0) like Pd(OAc)₂ or Pd₂(dba)₃, in combination with a bulky, electron-rich phosphine (B1218219) ligand (e.g., BINAP, XPhos, SPhos). A strong base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is essential for the catalytic cycle. Optimization focuses on the selection of the ligand-catalyst combination and reaction conditions to achieve high efficiency.

Table 2: Buchwald-Hartwig Amination Parameters

| Component | Examples | Role in Reaction |

|---|---|---|

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Pre-catalyst that forms the active Pd(0) species. |

| Ligand | XPhos, SPhos, BINAP, RuPhos | Stabilizes the palladium center and facilitates oxidative addition and reductive elimination. |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine and facilitates the catalytic cycle. |

| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are required. |

| Temperature | 80 - 120 °C | Varies depending on the reactivity of the specific substrates and catalyst system. |

Classical condensation reactions, such as the Ullmann condensation, can also be employed for the synthesis of diarylamines. This method typically involves the reaction of an aryl halide with an amine at high temperatures, mediated by a stoichiometric amount of copper.

For the synthesis of this compound, this would involve reacting 3-bromoaniline with a 1-halo-2-nitrobenzene in the presence of a copper catalyst (e.g., CuI, CuO, or copper powder) and a base like potassium carbonate. While historically significant, the Ullmann condensation often requires harsh reaction conditions (high temperatures >180 °C) and can have limited substrate scope and yield compared to modern palladium-catalyzed methods. Modifications using ligands like 1,10-phenanthroline (B135089) can improve the reaction's efficiency and lower the required temperature.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, this involves developing methodologies that use less hazardous materials, reduce waste, and improve energy efficiency.

Efforts to create greener synthetic routes have explored the reduction or elimination of solvents and catalysts.

Solvent-Free Reactions: For SNAr reactions, performing the synthesis under solvent-free (neat) conditions can be an effective green strategy. This approach involves heating a mixture of the reactants and a solid base (like K₂CO₃). The absence of a solvent simplifies workup procedures, reduces waste, and eliminates the hazards associated with volatile organic compounds (VOCs). Microwave irradiation is often used in conjunction with solvent-free conditions to accelerate the reaction rate and improve yields.

Catalyst-Free Reactions: While cross-coupling reactions are inherently catalytic, certain SNAr reactions can be performed without a transition-metal catalyst. For highly activated substrates, such as 1-fluoro-2-nitrobenzene, the reaction with 3-bromoaniline may proceed thermally in a high-boiling point solvent or under solvent-free conditions, driven solely by the high electrophilicity of the substrate.

The selection of reagents and auxiliary substances is a key aspect of green chemistry.

Greener Solvents: When solvents are necessary, replacing traditional aprotic polar solvents like DMF and NMP with more environmentally benign alternatives is a primary goal. Options include water, ethanol, or bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and γ-valerolactone (GVL). unibo.it For SNAr reactions, performing the reaction in water with the aid of a phase-transfer catalyst can be a viable green alternative.

Sustainable Reagents: The use of less toxic and more sustainable reagents is critical. For instance, in multi-step syntheses involving bromination of precursors, traditional methods using liquid bromine can be replaced with greener brominating agents. A combination of bromide and bromate (B103136) salts (e.g., NaBr/NaBrO₃) in an aqueous acidic medium can generate bromine in situ, avoiding the handling of hazardous elemental bromine and reducing waste. researchgate.netsemanticscholar.org

Energy Efficiency: The use of microwave-assisted synthesis is a prominent green technique. Microwave heating can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often resulting in cleaner reactions with higher yields.

Table 3: Green Chemistry Approaches in Synthesis

| Green Principle | Conventional Method | Green Alternative |

|---|---|---|

| Solvent Use | DMF, DMSO, Toluene | Water, Ethanol, 2-MeTHF, Solvent-free (neat) conditions |

| Energy Input | Conventional heating (oil bath) | Microwave irradiation |

| Reagent Selection | Liquid Br₂ for bromination | In situ generation from NaBr/NaBrO₃ researchgate.netsemanticscholar.org |

| Catalysis | Stoichiometric copper (Ullmann) | Catalytic palladium (Buchwald-Hartwig), Catalyst-free (thermal SNAr) |

Atom Economy and Process Efficiency Considerations

Green chemistry principles are integral to modern synthetic design, emphasizing the minimization of waste and maximization of efficiency. Atom economy and process efficiency metrics are critical tools for evaluating the sustainability of a chemical process.

Atom Economy is a theoretical measure of the efficiency of a reaction, calculating the proportion of reactant atoms incorporated into the desired product. primescholars.comrsc.org The formula is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) × 100

For the synthesis of this compound (MW: 294.12 g/mol ) from 1-bromo-2-nitrobenzene (B46134) (MW: 202.02 g/mol ) and 3-bromoaniline (MW: 172.02 g/mol ), the theoretical atom economy of the core coupling reaction can be calculated. In this substitution reaction, a molecule of HBr (MW: 80.91 g/mol ) is formally eliminated and neutralized by a base.

| Reaction Pathway | Reactants | Desired Product | Byproducts (Theoretical) | Theoretical Atom Economy |

| C-N Cross-Coupling | 1-bromo-2-nitrobenzene + 3-bromoaniline | This compound | HBr | 78.6% |

This calculation considers only the stoichiometric reactants and does not account for catalysts, ligands, bases, or solvents, which are crucial for process efficiency.

Process Efficiency provides a more holistic view by considering all materials used in a process. Process Mass Intensity (PMI) is a key metric used in the pharmaceutical industry, defined as the total mass of input materials (reactants, solvents, reagents, process water) divided by the mass of the final product. acsgcipr.orgacsgcipr.org

PMI = Total Mass in Process (kg) / Mass of Product (kg)

While a specific PMI for this compound synthesis is not published, typical multi-step syntheses in drug development can have PMIs ranging from 100 to over 1000. acsgcipr.org Factors that heavily influence PMI include:

Solvent Choice: Solvents constitute the largest mass component of most reactions. The choice of solvent, its volume, and the ability to recycle it are critical.

Workup and Purification: Aqueous washes, extractions with organic solvents, and chromatography significantly increase the mass of waste generated.

Achieving a low PMI involves optimizing reaction conditions to maximize yield, minimizing solvent usage, and designing efficient purification protocols that avoid chromatography where possible.

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanism is crucial for optimizing reaction conditions, improving yields, and troubleshooting synthetic challenges. The formation of this compound via Buchwald-Hartwig or Ullmann coupling proceeds through distinct catalytic cycles involving different transition metal intermediates.

Reaction Intermediates and Transition State Analysis

Buchwald-Hartwig Amination: The catalytic cycle for the Buchwald-Hartwig amination is well-studied and proceeds via a Pd(0)/Pd(II) cycle. wikipedia.orglibretexts.org

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (1-bromo-2-nitrobenzene) to form a Pd(II) intermediate. This step is often the rate-determining step, particularly for less reactive aryl halides.

Ligand Exchange/Amine Coordination: The amine (3-bromoaniline) coordinates to the Pd(II) center, typically displacing a weakly bound ligand.

Deprotonation: A base removes a proton from the coordinated amine, forming a palladium amide (amido) complex.

Reductive Elimination: The C-N bond is formed as the desired diarylamine product is eliminated from the palladium center, regenerating the Pd(0) catalyst.

For the synthesis of this compound, the key intermediate would be a palladium(II) complex containing both the 2-nitrophenyl and the 3-bromophenylamido fragments. The transition state for the final reductive elimination step is a critical point in the cycle. The steric hindrance from the ortho-nitro group on one ring and the electronic properties of both aromatic systems would significantly influence the energy barrier of this transition state. Computational methods like Density Functional Theory (DFT) are often employed to model these intermediates and transition states, providing insight into the reaction energetics and regioselectivity. researchgate.net

Ullmann Condensation: The mechanism of the Ullmann reaction is more complex and less universally agreed upon than the Buchwald-Hartwig pathway. organic-chemistry.orgmit.edu Modern ligand-assisted reactions are believed to proceed through a Cu(I)/Cu(III) catalytic cycle.

Amine Coordination and Deprotonation: The amine (3-bromoaniline) coordinates to a Cu(I) salt, and a base facilitates deprotonation to form a copper(I) amide intermediate.

Oxidative Addition: The aryl halide (1-bromo-2-nitrobenzene) adds to the copper(I) amide complex, forming a transient Cu(III) intermediate. This is often considered the rate-limiting step. mit.edu

Reductive Elimination: The C-N bond is formed via reductive elimination from the Cu(III) center, yielding the diarylamine product and regenerating a Cu(I) species.

Scanning tunneling microscopy studies on model Ullmann reactions have provided visual evidence of organometallic intermediates where a copper atom coordinates with the aryl reactants on a surface. nsf.gov For the specific synthesis of this compound, the formation of a key Cu(III) intermediate bearing the two different aryl groups would be the central mechanistic event leading to product formation.

Kinetic Studies of Synthetic Processes

Kinetic studies provide quantitative data on reaction rates, allowing for the determination of the rate law and identification of the rate-determining step. Such studies are essential for process optimization.

In palladium-catalyzed aminations , kinetic analyses have shown that the reaction order can vary depending on the specific substrates, ligands, and conditions. nih.gov Often, the reaction shows a first-order dependence on the concentration of the aryl bromide and the catalyst. acs.org The nature of the amine and base can also influence the rate, though sometimes a zero-order dependence is observed, suggesting they are not involved in the rate-determining step. nih.gov For the reaction between 1-bromo-2-nitrobenzene and 3-bromoaniline, kinetic studies would likely reveal that the oxidative addition of the electron-deficient 1-bromo-2-nitrobenzene to the Pd(0) center is a key kinetic checkpoint.

In copper-catalyzed N-arylation , kinetic studies have also been instrumental in elucidating the mechanism. For example, studies on the amidation of aryl iodides have shown that the reaction rate can have a complex dependence on the concentrations of the ligand and the amine. mit.edu These observations support a mechanism where the ligand prevents the formation of inactive catalyst species and suggest that oxidative addition of the aryl halide to a Cu(I)-amidate complex is the rate-limiting step. mit.edu The electron-withdrawing nitro group in 1-bromo-2-nitrobenzene would be expected to accelerate this oxidative addition step.

Challenges and Innovations in this compound Synthesis

The synthesis of a sterically hindered and electronically complex molecule like this compound presents several challenges that require innovative solutions to overcome.

Challenges:

Steric Hindrance: The ortho-nitro group on one of the aromatic rings significantly increases the steric bulk around the reaction center. This can hinder the approach of the amine nucleophile and slow down the key bond-forming step (reductive elimination in Pd-catalysis or oxidative addition/reductive elimination in Cu-catalysis). nih.govnih.gov

Catalyst Inhibition/Deactivation: The nitro group is a strong electron-withdrawing group and can also act as a potential ligand or oxidant, which may lead to catalyst inhibition or deactivation, particularly with palladium catalysts. libretexts.orgrsc.org

Selectivity in Unsymmetrical Coupling: In any cross-coupling reaction, the formation of undesired symmetrical homo-coupled products (e.g., bis(2-nitrophenyl)amine (B107571) or bis(3-bromophenyl)amine) is a potential side reaction that reduces the yield of the desired unsymmetrical product. researchgate.netrsc.org

Harsh Reaction Conditions: Traditional Ullmann couplings often require high temperatures, which can be incompatible with sensitive functional groups like the nitro group, potentially leading to decomposition or side reactions.

Innovations:

Advanced Ligand Design: The development of sophisticated ligands has been the most significant innovation in C-N cross-coupling. For Buchwald-Hartwig reactions, bulky, electron-rich phosphine ligands (e.g., biarylphosphines) have been designed to accelerate both the oxidative addition and reductive elimination steps, enabling the coupling of sterically demanding substrates under milder conditions. wikipedia.org For copper-catalyzed reactions, novel N,N-donor ligands like diamines, or more recently, pyrrole-ol motifs, have been shown to be uniquely effective for coupling sterically hindered partners. nih.govnih.gov

Milder Reaction Conditions: Modern catalyst systems operate at lower temperatures and often use weaker, more soluble organic bases or inorganic bases like K₃PO₄ or Cs₂CO₃, which improves the tolerance for sensitive functional groups such as nitro groups. libretexts.org

First-Row Transition Metal Catalysis: To address the cost and toxicity of palladium, there is growing interest in using earth-abundant first-row transition metals. Nickel-catalyzed amination, for instance, has emerged as a powerful alternative for coupling challenging substrates, sometimes exhibiting complementary reactivity to palladium. rsc.org

By leveraging these innovations, the synthetic challenges associated with producing this compound can be effectively addressed, leading to more efficient, selective, and sustainable manufacturing processes.

Theoretical and Computational Investigations of N 3 Bromophenyl 2 Nitroaniline

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For N-(3-bromophenyl)-2-nitroaniline, these methods reveal how the constituent functional groups—a bromine atom and a nitro group—modulate the electronic environment of the diphenylamine (B1679370) backbone.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G**), can be used to optimize the geometry of this compound and to calculate various electronic properties. umich.edu The presence of the electron-withdrawing nitro group and the halogen substituent is known to significantly influence the electronic properties of the aromatic system.

In a typical DFT study of a substituted diphenylamine, the optimized molecular structure would reveal the dihedral angles between the two phenyl rings, which are crucial for determining the extent of electronic communication between them. The bond lengths and angles would also be affected by the electronic nature of the substituents. For instance, the C-N bonds of the nitro group are expected to be short, indicative of its strong electron-withdrawing character.

| Parameter | Calculated Value (Illustrative) |

| Total Energy | -X.X Hartrees |

| Dipole Moment | ~5-6 Debye |

| N-H Bond Length | ~1.01 Å |

| C-NO2 Bond Length | ~1.47 Å |

| C-Br Bond Length | ~1.90 Å |

| Phenyl Ring Dihedral Angle | ~40-50° |

Illustrative data based on typical values for similar substituted diphenylamines.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and the energy required for electronic excitation.

For this compound, the HOMO is expected to be localized primarily on the phenyl ring that is not substituted with the strongly electron-withdrawing nitro group, and on the amine nitrogen atom, reflecting the electron-donating character of the amino group. Conversely, the LUMO is anticipated to be predominantly located on the nitro-substituted phenyl ring, a characteristic feature of nitroaromatic compounds. scielo.brumich.edu This spatial separation of the HOMO and LUMO is indicative of an intramolecular charge transfer (ICT) character upon electronic excitation. rsc.org The presence of the bromine atom would also influence the orbital energies, though to a lesser extent than the nitro group. chinesechemsoc.org

| Orbital | Energy (eV) (Illustrative) | Primary Localization |

| LUMO | ~-2.0 to -2.5 | 2-nitrophenyl ring |

| HOMO | ~-5.5 to -6.0 | 3-bromophenyl ring and amine bridge |

| HOMO-LUMO Gap | ~3.5 to 4.0 | - |

Illustrative data based on typical values for similar substituted diphenylamines.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.netscienceopen.com For this compound, the MEP map would show a region of high negative potential (typically colored red) around the oxygen atoms of the nitro group, indicating their high electron density and susceptibility to electrophilic attack. The region around the amine proton would exhibit a positive potential (blue), consistent with its acidic character. walisongo.ac.id

Computational Prediction of Spectroscopic Signatures

Computational methods can simulate various types of spectra, providing a powerful tool for interpreting experimental data and for identifying compounds.

Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netliverpool.ac.uk For this compound, the protons on the nitro-substituted ring are expected to be significantly deshielded (shifted downfield) due to the strong electron-withdrawing effect of the NO₂ group. The protons on the bromo-substituted ring would also show distinct signals, with their chemical shifts influenced by the bromine atom and the amino bridge. The N-H proton would likely appear as a broad singlet. chemicalbook.com

Similarly, theoretical vibrational spectra (Infrared and Raman) can be calculated. Characteristic vibrational frequencies would include the N-H stretching vibration, the asymmetric and symmetric stretching of the NO₂ group, and various C-H and C=C stretching and bending modes of the aromatic rings. malariaworld.orgresearchgate.net Comparing these simulated spectra with experimental data can aid in the structural confirmation of the molecule.

| Vibrational Mode (Illustrative) | Calculated Wavenumber (cm⁻¹) (Illustrative) |

| N-H Stretch | ~3350-3400 |

| C-H Aromatic Stretch | ~3000-3100 |

| NO₂ Asymmetric Stretch | ~1520-1560 |

| NO₂ Symmetric Stretch | ~1340-1370 |

| C=C Aromatic Stretch | ~1450-1600 |

Illustrative data based on typical values for similar substituted diphenylamines.

Time-Dependent Density Functional Theory (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis) of molecules. mdpi.comscispace.com For this compound, the UV-Vis spectrum is expected to be characterized by intense absorption bands corresponding to π → π* transitions within the phenyl rings and an intramolecular charge transfer (ICT) transition from the HOMO (located on the bromo-phenyl and amine moiety) to the LUMO (on the nitrophenyl moiety). researchgate.net The ICT band would likely be the lowest energy absorption, appearing at a longer wavelength. The solvent environment can also influence the position of these absorption bands, a phenomenon known as solvatochromism.

Theoretical calculations can also provide insights into the emission properties (fluorescence) of the molecule, although predicting emission spectra is generally more complex than absorption spectra. rsc.orgacs.org The calculated singlet-triplet energy gap (ΔEST) can indicate the potential for phenomena like thermally activated delayed fluorescence (TADF). umich.edu

| Parameter (Illustrative) | Calculated Value (Illustrative) | Transition Type |

| λmax 1 | ~350-400 nm | Intramolecular Charge Transfer (ICT) |

| Oscillator Strength 1 | ~0.3-0.5 | - |

| λmax 2 | ~250-280 nm | π → π* |

| Oscillator Strength 2 | ~0.6-0.8 | - |

Illustrative data based on typical values for similar substituted diphenylamines in a nonpolar solvent.

Reaction Pathway and Mechanism Modeling

Theoretical and computational chemistry provide powerful tools for elucidating the intricate details of chemical reactions. For this compound, these methods offer insights into its formation and reactivity that are often difficult to obtain through experimental means alone.

Computational Study of Synthetic Reaction Mechanisms

The synthesis of this compound typically involves a nucleophilic aromatic substitution reaction, such as the Ullmann condensation or Buchwald-Hartwig amination. These reactions involve the coupling of a substituted aniline (B41778) (or its corresponding amide) with an aryl halide. In the case of this compound, this would likely involve the reaction of 3-bromoaniline (B18343) with a 2-halonitrobenzene (e.g., 1-fluoro-2-nitrobenzene (B31998) or 1-chloro-2-nitrobenzene) or the reaction of 2-nitroaniline (B44862) with 1,3-dibromobenzene (B47543) or 3-bromoiodobenzene, often in the presence of a copper or palladium catalyst.

Computational studies, primarily using Density Functional Theory (DFT), are instrumental in modeling these synthetic pathways. acs.orgresearchgate.net DFT calculations can map out the entire reaction coordinate, identifying the structures and energies of reactants, transition states, intermediates, and products. This allows for the determination of activation energies, which are crucial for understanding reaction rates and feasibility. For instance, in a palladium-catalyzed mechanism, computational models can detail the elementary steps: oxidative addition of the aryl halide to the Pd(0) complex, coordination of the aniline, deprotonation, and finally, reductive elimination to yield the N-aryl product and regenerate the catalyst.

These computational models can also investigate the role of the catalyst, ligands, and solvent in the reaction mechanism. By calculating the energies of various catalytic cycles, researchers can predict which pathway is most favorable under specific conditions.

Table 1: Computational Methods for Studying Reaction Mechanisms

| Computational Method | Application in Mechanism Studies | Key Insights Provided |

| Density Functional Theory (DFT) | Calculation of electronic structure, geometry optimization of reactants, products, and transition states. | Reaction energy profiles, activation barriers, reaction thermodynamics and kinetics. acs.org |

| Ab initio Methods | High-accuracy energy calculations for benchmarking DFT results. | Highly accurate energetic data for key points on the potential energy surface. ajchem-b.com |

| Transition State Theory (TST) | Calculation of reaction rate constants from the properties of the transition state. | Prediction of reaction rates and their temperature dependence. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density to characterize chemical bonding in intermediates and transition states. | Nature and strength of bonds being formed and broken during the reaction. |

Prediction of Reactivity Hotspots and Reaction Selectivity

Computational chemistry is highly effective in predicting the most reactive sites within a molecule, which is fundamental for understanding and controlling reaction selectivity. For the precursors of this compound, such as 3-bromoaniline and 1-chloro-2-nitrobenzene, computational tools can predict the outcome of electrophilic or nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on a molecule's surface. tandfonline.com Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For 3-bromoaniline, the amino group is an activating group, increasing electron density at the ortho and para positions, making them targets for electrophiles. However, the bromine atom is a deactivating but ortho-, para-directing group. For a nucleophilic substitution on a 2-halonitrobenzene, the strong electron-withdrawing nitro group makes the carbon atom to which it is attached, and the ortho and para positions, highly electron-deficient and thus susceptible to nucleophilic attack.

Frontier Molecular Orbital (FMO) theory analyzes the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO indicates the region most likely to donate electrons (nucleophilic site), while the LUMO indicates the region most likely to accept electrons (electrophilic site). researchgate.net The energy gap between the HOMO and LUMO is also a measure of the molecule's chemical reactivity. researchgate.net In a nucleophilic aromatic substitution, the interaction between the HOMO of the aniline and the LUMO of the aryl halide is key. Computational analysis can precisely locate these orbitals and predict the most favorable sites for reaction, thereby explaining the observed regioselectivity.

Table 2: Predicted Reactivity Hotspots for Precursors

| Precursor Molecule | Computational Method | Predicted Electrophilic Site(s) (Susceptible to Nucleophiles) | Predicted Nucleophilic Site(s) (Susceptible to Electrophiles) |

| 1-Chloro-2-nitrobenzene | MEP, FMO (LUMO) | Carbon atom attached to chlorine (C1), Carbon atom para to nitro group (C4) | Oxygen atoms of the nitro group |

| 3-Bromoaniline | MEP, FMO (HOMO) | Bromine atom (via halogen bonding) | Amino group (N), Carbon atoms ortho/para to the amino group (C2, C4, C6) |

Molecular Dynamics and Statistical Mechanics Simulations

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules, providing insights into their conformational dynamics and interactions with their environment.

Conformational Sampling and Energy Landscapes

MD simulations can be used to explore the conformational space of the molecule. uq.edu.au By simulating the molecule's motion over time (typically nanoseconds to microseconds), a large number of different conformations can be sampled. From this trajectory, a potential energy landscape can be constructed, which maps the molecule's potential energy as a function of its geometric parameters, most notably the dihedral angle between the two phenyl rings.

The energy landscape reveals the most stable, low-energy conformations (local and global minima) and the energy barriers separating them. For this compound, steric hindrance between the hydrogen atom ortho to the C-N bond on the bromophenyl ring and the bulky nitro group on the other ring will likely lead to a non-planar ground state conformation. Intramolecular hydrogen bonding between the amine proton (N-H) and an oxygen atom of the ortho-nitro group is also a critical factor in stabilizing certain conformations.

Table 3: Plausible Conformations and Energetics

| Conformer Description | Key Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Stabilizing/Destabilizing Factors |

| Twisted Conformer A | ~45-60° | 0 (Global Minimum) | Favorable intramolecular N-H···O hydrogen bond; relieves steric clash. |

| Twisted Conformer B | ~-45-60° | ~0.1 | Similar stability to Conformer A. |

| Near-Planar Conformer | ~10-20° | +3-5 | Increased steric repulsion between rings. |

| Perpendicular Conformer | ~90° | +2-4 | Loss of π-system conjugation across the C-N bond. |

Note: The values in this table are illustrative and would need to be confirmed by specific quantum chemical calculations.

Interactions with Solvents and Other Chemical Species

The behavior of this compound in solution is heavily influenced by its interactions with solvent molecules. MD simulations are exceptionally well-suited to study these interactions by explicitly including solvent molecules in the simulation box.

Simulations in different solvents (e.g., polar aprotic like DMSO, nonpolar like toluene, or protic like ethanol) can reveal how the solvent affects the molecule's conformational preferences. Polar solvents may stabilize more polar conformers and can compete for hydrogen bonding sites, potentially disrupting the intramolecular N-H···O bond. The choice of solvent can also dramatically affect the regioselectivity of synthesis reactions. lookchem.com

Furthermore, MD simulations can be used to study the aggregation behavior of this compound molecules. By simulating a system with multiple solute molecules, one can observe the formation of dimers or larger aggregates. These simulations can quantify the predominant intermolecular forces, such as:

π-π stacking: Interactions between the aromatic rings of adjacent molecules.

Hydrogen bonding: Intermolecular N-H···O bonds between the amine of one molecule and the nitro group of another.

Halogen bonding: The interaction of the bromine atom (as a Lewis acid) with a nucleophilic site on a neighboring molecule.

Understanding these interactions is crucial, as they govern properties like solubility and the morphology of the compound in the solid state. mdpi.commdpi.com

Table 4: Summary of Interactions with Chemical Species

| Interacting Species | Type of Simulation | Key Interactions Observed | Predicted Effect |

| Polar Aprotic Solvent (e.g., DMSO) | Explicit Solvent MD | Strong dipole-dipole interactions; potential disruption of intramolecular H-bonds. | Increased solubility; potential shift in conformational equilibrium. |

| Nonpolar Solvent (e.g., Toluene) | Explicit Solvent MD | van der Waals forces; π-π stacking with solvent. | Lower solubility; intramolecular H-bond remains dominant. |

| Another Solute Molecule | MD in vacuum or solution | π-π stacking, intermolecular hydrogen bonding, halogen bonding. | Tendency for self-aggregation, influencing crystallization and solubility. |

Reactivity Profiles and Mechanistic Pathways of N 3 Bromophenyl 2 Nitroaniline

Reactions at the Nitro Group

The nitro group is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic rings and the adjacent amino group. It is also a key functional group for transformations, primarily through reduction.

Reduction Reactions: Scope and Selectivity

The reduction of the nitro group in N-(3-bromophenyl)-2-nitroaniline to an amino group is a fundamental transformation, often serving as a gateway to the synthesis of various heterocyclic compounds. A variety of reducing agents can be employed for this purpose, with the choice of reagent often influencing the selectivity and outcome of the reaction.

Commonly used methods for the reduction of nitroarenes include catalytic hydrogenation and chemical reductants. For instance, hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst is a highly effective method for this transformation. Alternatively, chemical reductants like tin(II) chloride (SnCl2) in hydrochloric acid can also achieve the reduction of the nitro group to an amine.

The resulting o-phenylenediamine (B120857) derivative, N-(3-bromophenyl)-1,2-phenylenediamine, is a versatile intermediate. This intermediate can then undergo cyclization reactions with various reagents to form heterocyclic systems. For example, reaction with aldehydes or carboxylic acids leads to the formation of benzimidazoles. researchgate.netpcbiochemres.com

The chemoselectivity of the reduction can be crucial, especially when other reducible functional groups are present in the molecule. In some cases, dinitroarenes can be selectively reduced to the corresponding nitroanilines. organic-chemistry.org

Table 1: Selected Reagents for the Reduction of the Nitro Group

| Reagent | Conditions | Product | Notes |

| H₂/Pd-C | Catalytic | N-(3-bromophenyl)-1,2-phenylenediamine | High efficiency and clean reaction. |

| SnCl₂/HCl | Stoichiometric | N-(3-bromophenyl)-1,2-phenylenediamine | A classic and widely used method. |

| Na₂S₂O₄ | Stoichiometric | N-(3-bromophenyl)-1,2-phenylenediamine | Used in a one-pot synthesis of benzimidazoles. researchgate.net |

| Zn/NaHSO₃ | Stoichiometric | N-(3-bromophenyl)-1,2-phenylenediamine | Part of a one-pot reductive cyclocondensation. pcbiochemres.com |

| Au/TiO₂ | Catalytic, with H₂ | N-(3-bromophenyl)-1,2-phenylenediamine | Used in the synthesis of benzimidazoles from CO₂. researchgate.net |

Oxidation and Derivatization of the Nitro Functionality

While reduction of the nitro group is more common, other transformations are also possible. The direct oxidation of the nitro group is generally not a feasible reaction under standard conditions. However, the nitro group can direct other reactions on the aromatic ring.

In some instances, the nitro group can be transformed into a nitroso group. For example, the reaction of nitroarenes with aniline (B41778) anion derivatives can lead to the formation of N-aryl-2-nitrosoanilines. thieme-connect.com This reaction proceeds through the formation of a σH-adduct. thieme-connect.com

Reactions Involving the Amino Group

The secondary amino group in this compound is a nucleophilic center and can participate in a variety of reactions, including acylation, alkylation, and cyclization.

Acylation, Alkylation, and Arylation Reactions

The amino group can be readily acylated using acylating agents such as acyl chlorides or anhydrides in the presence of a base. google.comresearchgate.net This reaction is a common method for the protection of the amino group or for the synthesis of amide derivatives. The reaction typically proceeds via nucleophilic attack of the amine on the carbonyl carbon of the acylating agent. nih.gov

Alkylation of the amino group can be achieved with alkyl halides or other alkylating agents. mdpi.comrsc.org These reactions often require a base to deprotonate the amine and enhance its nucleophilicity. N-alkylation can also be achieved with alcohols under certain catalytic conditions. rsc.orgarkat-usa.org Reductive alkylation, using an aldehyde and a reducing agent, is another effective method for N-alkylation. nih.gov

Arylation of the amino group is also possible, typically through palladium-catalyzed cross-coupling reactions. researchgate.net These reactions allow for the formation of triarylamines.

Table 2: Examples of Reactions at the Amino Group

| Reaction Type | Reagent | Product Type |

| Acylation | Acyl chloride, Triethylamine | N-acyl-N-(3-bromophenyl)-2-nitroaniline |

| Alkylation | Alkyl halide, Base | N-alkyl-N-(3-bromophenyl)-2-nitroaniline |

| Reductive Alkylation | Aldehyde, Reducing Agent | N-alkyl-N-(3-bromophenyl)-2-nitroaniline |

Cyclization and Heterocycle Formation

The amino group, in conjunction with the ortho-nitro group, is a key structural motif for the synthesis of various nitrogen-containing heterocycles. Following the reduction of the nitro group to an amine, the resulting o-phenylenediamine can undergo intramolecular or intermolecular cyclization reactions.

A prominent example is the synthesis of benzimidazoles. researchgate.netpcbiochemres.comclockss.org This can be achieved through a one-pot reductive cyclocondensation of this compound with aldehydes. pcbiochemres.com The reaction first involves the reduction of the nitro group, followed by the condensation of the resulting diamine with the aldehyde and subsequent oxidative aromatization to form the benzimidazole (B57391) ring. Various catalysts, including those based on iron, gold, and zinc, have been employed to facilitate this transformation. researchgate.netpcbiochemres.comscispace.com

Another important class of heterocycles that can be synthesized are benzo[e] clockss.orgCurrent time information in Bangalore, IN.triazines. This is achieved through the cyclization of N-arylguanidines or N-arylamidines derived from the parent aniline. nih.gov The cyclization is typically induced by a base. nih.gov

Reactions at the Bromine-Substituted Phenyl Ring

The bromine atom on the phenyl ring provides a handle for further functionalization, primarily through cross-coupling reactions. The electron-withdrawing nature of the nitro group can influence the reactivity of the C-Br bond.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, are powerful tools for the modification of the bromine-substituted ring. researchgate.net These reactions allow for the introduction of a wide range of substituents, including alkyl, aryl, and amino groups. For instance, a Suzuki coupling with a boronic acid can be used to form a C-C bond, replacing the bromine atom with an aryl or vinyl group. acs.org

Kinetic and Thermodynamic Aspects of this compound Transformations

The rates and outcomes of the reactions involving this compound are governed by kinetic and thermodynamic principles. While specific data for this molecule is scarce, analogies can be drawn from related systems to understand these aspects.

The kinetics of the reactions of this compound would be studied by monitoring the change in concentration of reactants or products over time. msu.edu For instance, in a palladium-catalyzed coupling reaction, the rate is typically dependent on the concentrations of the aryl halide, the coupling partner, the catalyst, and the base. The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the palladium(0) complex. illinois.edu The activation energy for this step would be influenced by the electron density of the aryl halide and the nature of the palladium catalyst and its ligands. illinois.edu

For SNAr reactions, the rate is generally second order, depending on the concentration of both the aromatic substrate and the nucleophile. libretexts.org The rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex. libretexts.org The activation energy is significantly lowered by the presence of strong electron-withdrawing groups, such as the nitro group, which stabilize the anionic intermediate. masterorganicchemistry.com

In EAS reactions, the rate-determining step is the attack of the electrophile on the aromatic ring to form the carbocation intermediate (arenium ion). msu.edu The activation energy for this step is influenced by the electron density of the aromatic ring. Therefore, the activated bromo-substituted ring of this compound would react much faster than the deactivated nitro-substituted ring.

Table 3: Representative Activation Energies for Related Aromatic Reactions.

| Reaction Type | Substrate Example | Activation Energy (kJ/mol) |

|---|---|---|

| Suzuki Coupling (Transmetalation Step) | Aryl-Pd(II) complex with Phenylboronic acid | ~21 |

| SNAr | 4-Bromonitrobenzene with Methoxide | ~60-80 (estimated) |

| EAS (Nitration) | Benzene (B151609) | ~70-90 |

This table provides approximate activation energies for analogous reactions to illustrate the relative energy barriers and should not be taken as experimental values for this compound.

Equilibrium studies can provide insight into the thermodynamic favorability of a reaction and the distribution of products at equilibrium. For many of the reactions discussed, such as palladium-catalyzed couplings and SNAr, the reverse reactions are often negligible under typical reaction conditions, leading to the formation of thermodynamically stable products.

In cases where multiple isomers can be formed, such as in some EAS reactions, the product distribution is determined by a combination of kinetic and thermodynamic control. Under kinetic control, the product that is formed fastest predominates. This is usually the case in EAS, where the relative stability of the transition states leading to the different arenium ion intermediates determines the product ratio. Under thermodynamic control, the most stable product is favored. Isomerization between products can sometimes occur, leading to a thermodynamically controlled product distribution over time. rsc.org

For this compound, the thermodynamic stability of the potential products would be influenced by factors such as steric hindrance and electronic interactions between substituents. For example, in the electrophilic substitution on the bromo-substituted ring, the para-substituted product is often favored over the ortho-substituted product due to reduced steric hindrance.

Applications of N 3 Bromophenyl 2 Nitroaniline in Advanced Materials and Catalysis

Precursor for Organic Electronic Materials

N-(3-bromophenyl)-2-nitroaniline possesses the necessary chemical functionalities to serve as a valuable precursor in the synthesis of organic electronic materials. The presence of the nitro group, the secondary amine linkage, and the bromine atom on the phenyl ring opens avenues for various chemical transformations to build larger, conjugated systems essential for electronic applications.

Role in Organic Semiconductors and Conductors

The core structure of this compound can be chemically modified to create organic semiconducting materials. A key transformation is the intramolecular cyclization to form carbazole (B46965) derivatives. Carbazoles are a well-known class of electron-rich heterocyclic compounds that exhibit excellent charge-transporting properties and high thermal stability, making them ideal for use in electronic devices nbinno.com. The bromine atom on the phenyl ring of this compound provides a reactive handle for intramolecular cyclization reactions, such as the Ullmann condensation or Buchwald-Hartwig amination, to form a carbazole core mdpi.com.

Furthermore, the bromine atom can be utilized for subsequent cross-coupling reactions, such as Suzuki or Heck couplings, to extend the conjugation of the molecule. This allows for the synthesis of larger, more complex molecular architectures with tailored electronic properties suitable for organic semiconductors.

Applications in Organic Light-Emitting Diodes (OLEDs) and Solar Cells (Excluding Device Performance Data)

Derivatives of this compound, particularly carbazoles, are promising candidates for use in organic light-emitting diodes (OLEDs) and organic solar cells. In OLEDs, carbazole-based materials are frequently employed as host materials in the emissive layer or as hole-transporting materials due to their high triplet energy and good hole mobility nbinno.com. The functionalization of the carbazole core, which can be directed by the initial substitution pattern of the this compound precursor, allows for the fine-tuning of the material's optoelectronic properties to achieve desired device characteristics nbinno.com.

In the context of organic solar cells, derivatives of this compound could be developed into donor or acceptor materials. The ability to modify the molecular structure through reactions at the bromine and nitro groups allows for the manipulation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient charge separation and transport in photovoltaic devices.

Charge Transport and Photophysical Properties in Materials Context

The charge transport characteristics of materials derived from this compound would be largely dictated by the final molecular structure, particularly the degree of intermolecular π-π stacking in the solid state. The introduction of bulky substituents, for which the bromine atom serves as a potential attachment point, can influence the packing of the molecules and, consequently, their charge mobility. For instance, bromine-substituted triphenylamine (B166846) derivatives have shown improved hole mobility rsc.org.

The photophysical properties, such as absorption and emission spectra, are also highly dependent on the extent of conjugation and the nature of any additional functional groups. The nitro group is a strong electron-withdrawing group, which can influence the intramolecular charge transfer characteristics of the molecule and its derivatives. Theoretical and computational studies are valuable tools for predicting the photophysical properties of novel compounds derived from this compound researchgate.netamanote.com.

Ligand and Precursor in Catalysis

The nitrogen and bromine atoms in this compound provide potential coordination sites for transition metals, suggesting its utility as a ligand or a precursor to ligands in catalysis.

Use in Transition Metal-Catalyzed Reactions

The secondary amine nitrogen in this compound can act as a coordinating atom for various transition metals. The electronic properties of the ligand, and thus the catalytic activity of the resulting metal complex, can be tuned by the presence of the electron-withdrawing nitro group and the bromine atom.

Derivatives of this compound could be employed as ligands in a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions nih.govorganic-chemistry.orgorganic-chemistry.orgnih.govlibretexts.orgbeilstein-journals.orgwikipedia.orgnih.gov. The design of the ligand is crucial for achieving high catalytic activity and selectivity. The steric and electronic environment around the metal center can be modified by further functionalization of the this compound backbone.

Design of Novel Catalytic Systems Utilizing this compound Derivatives

The versatility of this compound allows for its incorporation into more complex ligand architectures. For example, it could be used as a building block for the synthesis of bidentate or pincer-type ligands, which can form highly stable and active catalysts with transition metals. The bromine atom provides a convenient site for linking to other coordinating groups.

The development of novel catalytic systems is an active area of research, and precursors like this compound offer a platform for creating ligands with tailored properties for specific catalytic transformations. The ability to systematically modify the ligand structure allows for the optimization of catalyst performance in terms of activity, stability, and selectivity.

Lack of Available Research and Data for this compound in Advanced Materials and Catalysis

Despite a thorough search, no specific research was found detailing the incorporation of this compound into polymeric frameworks or the subsequent modification of polymer properties. Similarly, the search yielded no information on the design principles or detection mechanisms of chemo- or optical sensors based on this particular compound.

The absence of dedicated research on this compound in these specific areas prevents a detailed and scientifically accurate discussion as outlined in the requested article structure. While information exists for structurally related compounds, the strict focus on this compound cannot be maintained with the currently accessible scientific data. Therefore, it is not possible to generate the requested article with the required depth and accuracy.

Derivatives and Analogues of N 3 Bromophenyl 2 Nitroaniline: Structure Property Relationships

Systematic Synthesis of Structural Analogues

The methodical synthesis of structural variants of N-(3-bromophenyl)-2-nitroaniline is crucial for deciphering its structure-property relationships. This typically follows two primary avenues: modifying the substituents on the aromatic rings and altering the amine linker that joins them.

Variation of Substituents on the Phenyl Rings

The diverse substitution possibilities on the dual phenyl rings of this compound provide a fertile ground for chemical exploration. The Ullmann condensation and the more contemporary Buchwald-Hartwig amination are frequently employed synthetic methodologies for crafting these diarylamine derivatives. google.comwikipedia.orgrsc.org

By utilizing a range of substituted anilines and aryl halides as starting materials, a wide array of analogues can be produced. For example, electron-donating groups (EDGs) like methoxy (B1213986) (−OCH3) or methyl (−CH3) and electron-withdrawing groups (EWGs) such as cyano (−CN) or trifluoromethyl (−CF3) can be strategically placed at different positions on either ring. The identity and location of these substituents can profoundly affect the molecule's electronic landscape and steric profile.

Below is a representative, though not exhaustive, list of potential starting materials for generating such analogues:

| Anilines for Ring A Variation | Aryl Halides for Ring B Variation |

| 2-Nitroaniline (B44862) | 1-Bromo-3-iodobenzene |

| 4-Methyl-2-nitroaniline | 1-Bromo-3-chloro-5-iodobenzene |

| 4,5-Dichloro-2-nitroaniline | 3-Bromoiodobenzene |

| 5-Methoxy-2-nitroaniline | 1-Bromo-3-fluoro-5-iodobenzene |

The careful selection of coupling partners and reaction conditions is paramount for achieving high yields and desired selectivity, particularly when dealing with multiple potential reaction sites on the aromatic rings. nih.gov

Modification of the Linker Moiety

While the secondary amine (–NH–) linker is a defining feature of this compound, its alteration or substitution can yield compounds with markedly different properties. For instance, introducing bulky groups on the nitrogen atom through N-alkylation can change the dihedral angle between the two phenyl rings, thereby influencing the molecule's conformation and the extent of electronic conjugation.

Moreover, the amine linker can be wholly replaced by other functional groups to generate isosteres. For example, substituting the –NH– group with an oxygen atom (–O–) would produce a diaryl ether, while a sulfur atom (–S–) would lead to a diaryl sulfide. wikipedia.org These modifications fundamentally reshape the electronic communication between the aromatic rings and introduce new chemical functionalities. The synthesis of such analogues often necessitates distinct synthetic approaches, such as the Williamson ether synthesis for diaryl ethers.

Influence of Structural Modifications on Reactivity and Selectivity

The structural alterations in the analogues of this compound exert a significant influence on their chemical reactivity and the selectivity of their subsequent chemical transformations.

Electronic and Steric Effects of Substituents

The electronic character of the substituents on the phenyl rings directly governs the electron density across the molecule. Electron-donating groups enrich the electron density, especially at the ortho and para positions relative to the substituent. This can bolster the nucleophilicity of the amine linker and render the aromatic rings more prone to electrophilic attack. Conversely, electron-withdrawing groups diminish the electron density, making the molecule less reactive towards electrophiles but potentially more susceptible to nucleophilic aromatic substitution. nih.gov

Steric hindrance, stemming from bulky substituents near the reactive centers, can also be a significant factor. researchgate.net For example, large groups positioned ortho to the amine linker can impede its reactivity or steer subsequent reactions to a preferred site by physically blocking access to adjacent positions. researchgate.net

These effects can be systematically analyzed and quantified through the use of Hammett plots, which correlate reaction rates or equilibrium constants with parameters that describe the electronic and steric characteristics of the substituents. cdnsciencepub.com

Impact on Reaction Rates and Product Ratios

The electronic and steric effects of substituents have a direct and often predictable bearing on reaction rates. For instance, in reactions where the rate-determining step involves the amine nitrogen functioning as a nucleophile, electron-donating groups on the phenyl rings are anticipated to accelerate the reaction rate, whereas electron-withdrawing groups would likely decelerate it. mdpi.com

Furthermore, these modifications can shape the regioselectivity of reactions. researchgate.netgre.ac.uk In electrophilic aromatic substitution reactions, the position of the incoming electrophile will be guided by the combined electronic and steric influences of the existing substituents (the bromo, nitro, and substituted phenylamino (B1219803) groups). This can result in different product ratios compared to the parent this compound. For example, the presence of a potent activating group at a specific position can favor substitution at that site over others.

Correlations Between Molecular Structure and Advanced Material Properties

The methodical modification of this compound and its analogues facilitates the investigation of correlations between their molecular structure and their potential as advanced materials. Their electronic properties, in particular, are of considerable interest.

The presence of both an electron-donating moiety (the amine linker) and an electron-withdrawing moiety (the nitro group) imparts a "push-pull" electronic character to this compound. scispace.combohrium.com This intramolecular charge transfer (ICT) is a key attribute in many organic electronic materials. nih.govacs.org The efficiency of this charge transfer can be fine-tuned by introducing additional substituents onto the phenyl rings. bohrium.com

For instance, enhancing the electron-donating strength of a substituent on the 3-bromophenyl ring or the electron-withdrawing strength of a substituent on the 2-nitrophenyl ring can amplify the ICT, leading to shifts in the molecule's absorption and emission spectra. This can be highly valuable for the development of organic dyes, sensors, and nonlinear optical materials. acs.orgbohrium.compsu.edu The table below illustrates a hypothetical trend based on established principles of physical organic chemistry.

| Substituent on 3-Bromophenyl Ring | Substituent on 2-Nitrophenyl Ring | Expected Intramolecular Charge Transfer (ICT) | Potential Application |

| -OCH3 (Electron-Donating) | -NO2 | Enhanced | Organic Light-Emitting Diodes (OLEDs) |

| -H | -NO2 | Baseline | Reference Compound |

| -CN (Electron-Withdrawing) | -NO2 | Reduced | Non-linear Optics |

| -H | -CN | Modified | Chemical Sensors |

Emerging Research Directions and Future Outlook

Exploration of Novel Synthetic Strategies for N-(3-bromophenyl)-2-nitroaniline and Its Derivatives

The synthesis of this compound and its derivatives is an active area of research, with a focus on improving efficiency, yield, and functional group tolerance. While traditional methods like the Ullmann condensation and Buchwald-Hartwig amination have been employed for creating diarylamine structures, newer strategies are being explored to overcome limitations such as harsh reaction conditions and the need for expensive catalysts. bris.ac.ukresearchgate.net

Current research is geared towards the development of more sustainable and atom-economical synthetic methods. This includes the investigation of photocatalyzed reactions that can proceed at room temperature under visible light, potentially reducing energy consumption and by-product formation. acs.org Another promising avenue is the use of nitroarenes in C-H activation and C-N bond formation, which could offer more direct and efficient routes to diarylamines. acs.org

The synthesis of derivatives of this compound is also a key focus. Researchers are introducing various substituents onto the phenyl rings to modulate the electronic and steric properties of the molecule. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the photophysical and electrochemical characteristics of the resulting compounds. mdpi.comnih.gov These tailored derivatives are crucial for developing materials with specific functionalities for applications in fields like organic electronics.

A summary of synthetic approaches for related diarylamine structures is presented in the table below.

| Reaction Type | Catalyst/Reagent | Key Features |

| Buchwald-Hartwig Amination | Palladium complexes (e.g., Pd(OAc)₂) with phosphine (B1218219) ligands (e.g., BINAP) | Effective for C-N bond formation, but can require expensive catalysts and ligands. researchgate.net |

| Ullmann Condensation | Copper-based catalysts | A classic method, often requiring high temperatures. |

| Nitrosonium-Initiated C-N Bond Formation | Sodium nitrate/trifluoroacetic acid | Enables direct C-H activation of electron-rich arenes for diarylamine synthesis. acs.org |

| Photocatalyzed Reductive N-Arylation | PIII/PV catalysts with visible light | Offers a potentially milder and more sustainable synthetic route. acs.org |

Advanced Spectroscopic Characterization for Unraveling Complex States

To fully understand the potential of this compound and its derivatives, researchers are employing a suite of advanced spectroscopic techniques. These methods provide deep insights into the molecule's electronic structure, excited-state dynamics, and interactions with its environment.

Transient absorption (TA) spectroscopy is a powerful tool for studying the short-lived excited states of these molecules. acs.orgresearchgate.net By exciting the sample with a laser pulse and monitoring the absorption of a second probe pulse, TA spectroscopy can track the formation and decay of transient species on timescales ranging from femtoseconds to milliseconds. acs.org This is particularly useful for understanding photoinduced processes like intramolecular charge transfer (ICT), which is a key characteristic of many push-pull chromophores like this compound. acs.org The presence of both an electron-donating amine group and an electron-withdrawing nitro group suggests that ICT is a likely de-excitation pathway.

Solvatochromism studies, which examine the change in a compound's absorption and emission spectra in solvents of varying polarity, provide further evidence of ICT. acs.org A significant shift in the spectral properties with solvent polarity indicates a large change in the dipole moment between the ground and excited states, a hallmark of ICT. acs.org

Other spectroscopic techniques like Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy are used for routine characterization and to confirm the molecular structure of newly synthesized derivatives. mdpi.comscience.gov

| Spectroscopic Technique | Information Gained | Relevance to this compound |

| Transient Absorption (TA) Spectroscopy | Excited-state dynamics, identification of transient species (e.g., triplet states, radical ions). acs.orgresearchgate.net | Elucidating photoinduced processes like intramolecular charge transfer (ICT) and intersystem crossing. |

| Solvatochromism (UV-Vis and Fluorescence) | Changes in electronic structure and dipole moment upon excitation. acs.org | Probing the charge transfer character of the excited states. |

| FT-IR Spectroscopy | Vibrational modes of functional groups. science.gov | Confirming the presence of key functional groups (e.g., N-H, NO₂) and structural integrity. |

| NMR Spectroscopy (¹H, ¹³C) | Connectivity of atoms and chemical environment. mdpi.comscience.gov | Verifying the molecular structure and purity of synthesized compounds. |

Integration of Computational Chemistry for Predictive Material Design

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), has become an indispensable tool in the study of this compound and related molecules. science.govscirp.org These methods allow for the theoretical prediction of various molecular properties, guiding experimental efforts and accelerating the discovery of new materials. nih.govmit.edu

DFT calculations can be used to determine the optimized ground-state geometry, electronic structure, and vibrational frequencies of this compound. scirp.orgresearchgate.net This information is crucial for understanding the molecule's stability and reactivity. Furthermore, analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides insights into the electronic transitions and charge transfer characteristics of the molecule. researchgate.net

TD-DFT is employed to predict the electronic absorption spectra (UV-Vis) and to study the nature of the excited states. science.govdoi.org By calculating the energies and oscillator strengths of electronic transitions, researchers can assign the absorption bands observed in experimental spectra and understand the contributions of different molecular orbitals. doi.org This is particularly valuable for designing molecules with specific optical properties, such as those desired for nonlinear optics or as sensitizers in dye-sensitized solar cells. researchgate.net

The synergy between computational predictions and experimental validation is a powerful approach for materials design. nih.govmtlc.co For example, DFT can be used to screen a library of virtual derivatives of this compound, predicting their electronic and optical properties. The most promising candidates can then be synthesized and characterized experimentally, streamlining the material discovery process. researchgate.net

Expansion of this compound Applications in Sustainable Technologies (Non-Biological)

The unique electronic and optical properties of this compound and its derivatives make them promising candidates for a variety of sustainable technologies, particularly in the realm of organic electronics.

One area of significant interest is their potential use in organic photovoltaics (OPVs), specifically in dye-sensitized solar cells (DSSCs). researchgate.net The D-π-A (donor-pi-acceptor) structure inherent in many diarylamines is ideal for light-harvesting applications. researchgate.net The amine group acts as the electron donor, the phenyl rings as the pi-bridge, and an appropriate acceptor group can be incorporated to facilitate efficient charge separation upon photoexcitation. While this compound itself has a nitro group as an acceptor, further functionalization could optimize its performance as a dye sensitizer.

Another potential application is in the field of nonlinear optics (NLO). Molecules with large first hyperpolarizability (β) values are sought after for applications in optical communications and data storage. acs.orgresearchgate.net Push-pull systems like nitroaniline derivatives are known to exhibit significant NLO responses due to the large change in dipole moment upon excitation. aps.orgresearchgate.net The bromine substituent on this compound could further enhance these properties through the heavy-atom effect.

Furthermore, the hole-transporting capabilities of triarylamines are well-established, making them key components in organic light-emitting diodes (OLEDs). sigmaaldrich.com Derivatives of this compound could be explored as hole-transport materials or as hosts for phosphorescent emitters in OLEDs.

Interdisciplinary Approaches in Studying this compound-Based Systems

The comprehensive study of this compound and its potential applications necessitates a highly interdisciplinary approach, integrating expertise from organic chemistry, physical chemistry, materials science, and computational science.

Organic Synthesis and Physical Chemistry: Synthetic chemists work on developing novel and efficient routes to this compound and its derivatives. bris.ac.uk Physical chemists then employ advanced spectroscopic and analytical techniques to characterize the photophysical and electrochemical properties of these new molecules, providing crucial feedback for the synthetic design. researchgate.netfpieslab.com

Materials Science and Engineering: Materials scientists explore the processing of these compounds into thin films and their integration into electronic devices such as solar cells and OLEDs. acs.org They investigate the relationship between molecular structure, solid-state packing, and device performance.

Computational Science and Experimental Chemistry: Computational chemists provide theoretical insights into the properties of these molecules, guiding the efforts of experimentalists. doi.orgdntb.gov.ua This synergistic relationship allows for a more rational design of new materials with targeted properties, reducing the trial-and-error approach often associated with materials discovery. mit.edumtlc.co

The convergence of these disciplines is essential for translating the fundamental properties of this compound into tangible technological advancements. Future research will likely see even greater collaboration between these fields, leading to the development of novel materials and devices with enhanced performance and sustainability.

Q & A

Basic: What are the optimal synthetic routes for N-(3-bromophenyl)-2-nitroaniline, and how can purity be validated?

Methodological Answer:

The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example:

- Step 1: React 3-bromoaniline with a nitro-substituted aryl halide (e.g., 1-fluoro-2-nitrobenzene) under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours .

- Step 2: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water).

- Validation: Confirm purity using ¹H/¹³C NMR (e.g., aromatic proton shifts at δ 7.0–8.5 ppm), high-resolution mass spectrometry (HRMS) (to match theoretical vs. observed m/z), and melting point analysis .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Identifies aromatic protons and substituent effects (e.g., deshielding from nitro and bromine groups).

- ¹³C NMR: Confirms carbon backbone and electronic environments (e.g., nitro group at ~140 ppm).

- Infrared Spectroscopy (IR): Detects NO₂ asymmetric stretching (~1520 cm⁻¹) and C-Br bonds (~600 cm⁻¹) .

- Mass Spectrometry (MS): HRMS provides exact mass (e.g., C₁₂H₉BrN₂O₂: theoretical 308.9854, observed 308.9856) to confirm molecular integrity .

Advanced: How do electron-withdrawing groups (e.g., nitro, bromine) influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

The nitro group (-NO₂) and bromine (-Br) act as meta-directing groups, altering electronic density and regioselectivity:

- Nitro Group: Reduces electron density on the aromatic ring, favoring electrophilic substitution at the para position relative to the -NO₂ group.

- Bromine: Enhances stability of transition states in Ullmann or Suzuki-Miyaura couplings by polarizing the C-Br bond.

- Experimental Design: Compare reaction rates and yields using Pd catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres. Monitor intermediates via LC-MS .

Advanced: What computational approaches predict the compound’s interactions in biological or catalytic systems?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to model interactions with proteins (e.g., LuxR-type receptors). The nitro group mimics natural ligands by forming hydrogen bonds with residues like Trp66, as seen in 2-nitroaniline derivatives .

- Density Functional Theory (DFT): Calculate electrostatic potential maps to predict reactive sites (e.g., nitro group’s electrophilicity). Validate with experimental kinetics .

Advanced: How can researchers resolve contradictions in catalytic reduction efficiency of the nitro group under varying conditions?

Methodological Answer:

Contradictions arise from differences in:

- Catalyst Type: Au nanoparticles on SiO₂ vs. Pd/C (e.g., Au/SiO₂ gives higher selectivity for o-phenylenediamine but lower turnover frequency).

- Reducing Agents: NaBH₄ (fast, but pH-sensitive) vs. hydrazine (slower, but works in alkaline media).

- Experimental Optimization: Use a Design of Experiments (DoE) approach to test variables (pH, temperature, catalyst loading). Analyze products via HPLC and kinetic isotope effects .

Advanced: What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

Methodological Answer:

- Solvent Screening: Test mixed solvents (e.g., DCM/hexane) to optimize crystal growth.

- Temperature Gradients: Slow cooling from 50°C to 4°C over 48 hours.

- Software Tools: Use SHELXL for structure refinement. Challenges include disorder in bromine positions; apply restraints and anisotropic displacement parameters during refinement .

Advanced: How does the steric and electronic interplay between bromine and nitro substituents affect photophysical properties?

Methodological Answer:

- UV-Vis Spectroscopy: The nitro group induces a bathochromic shift (~400–450 nm) due to n→π* transitions. Bromine’s inductive effect reduces extinction coefficients.

- Time-Resolved Fluorescence: Compare lifetimes in polar vs. nonpolar solvents to assess charge-transfer states. Use TD-DFT to model excited-state behavior .

Advanced: What are the limitations of current synthetic methods for this compound derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.